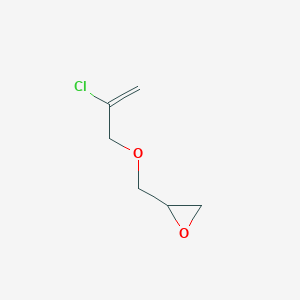
Cyclohexane, (2,2-dibromoethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, (2,2-dibromoethenyl)-, is a chemical compound with the molecular formula C8H12Br2. This compound is characterized by the presence of a cyclohexane ring substituted with a 2,2-dibromoethenyl group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane, (2,2-dibromoethenyl)-, involves the reaction of cyclohexane with 1,1-dibromoethene. This reaction typically requires the presence of a catalyst such as dimethyl amino pyridine (DMAP) to facilitate the rearrangement of the enol ester to the final product .
Industrial Production Methods: In industrial settings, the production of cyclohexane, (2,2-dibromoethenyl)-, may involve large-scale reactions using similar reagents and catalysts. The process is optimized for higher yields and purity, often involving purification steps such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Cyclohexane, (2,2-dibromoethenyl)-, undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form cyclohexanone derivatives.
Reduction Reactions: Reduction can lead to the formation of cyclohexane derivatives with different substituents.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various cyclohexane derivatives with different functional groups, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclohexane, (2,2-dibromoethenyl)-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexane, (2,2-dibromoethenyl)-, involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Cyclohexane, 1,2-dibromo-
- Cyclohexane, 1,3-dione derivatives
- Cyclohexane, 1,2,4-trioxolane derivatives
Comparison: Cyclohexane, (2,2-dibromoethenyl)-, is unique due to the presence of the 2,2-dibromoethenyl group, which imparts distinct chemical properties and reactivity. Compared to other cyclohexane derivatives, it has specific applications and reactivity patterns that make it valuable in certain chemical and industrial processes .
Properties
IUPAC Name |
2,2-dibromoethenylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2/c9-8(10)6-7-4-2-1-3-5-7/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUVJJVBAZCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473818 |
Source


|
| Record name | Cyclohexane, (2,2-dibromoethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60754-49-6 |
Source


|
| Record name | Cyclohexane, (2,2-dibromoethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)
![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)

![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)
![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)
![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol](/img/structure/B14598332.png)


![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)
![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)


![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)
